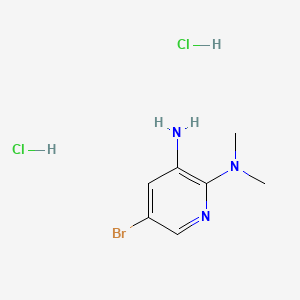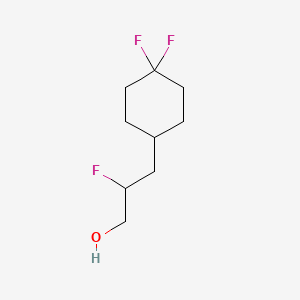![molecular formula C12H22N2O3 B6610923 tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate CAS No. 2150488-85-8](/img/structure/B6610923.png)
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate” is a chemical compound with the CAS Number: 1622091-60-4 . It has a molecular weight of 216.28 and its IUPAC name is tert-butyl ( (3- (aminomethyl)oxetan-3-yl)methyl)carbamate .
Synthesis Analysis
The synthesis of “this compound” is relatively complex. It generally involves the reaction of the corresponding amino methanol with ethylene oxide under appropriate conditions to form 3-(aminomethyl)oxetan-3-ol .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H20N2O3 . The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.28 . It is typically a colorless or white solid . It is soluble in some organic solvents, such as ethanol and dimethylformamide (DMF) . The boiling point is predicted to be 316.0±35.0 °C .Aplicaciones Científicas De Investigación
Tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate has been widely used in scientific research, especially in the field of enzymology. It has been used as a reagent for the synthesis of other compounds, as an inhibitor for enzymes, and as a tool for studying enzymatic and biochemical processes. For example, this compound has been used to study the structure and function of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used to study the structure and function of other enzymes, such as acetylcholinesterase, which is involved in the regulation of nerve impulses.
Mecanismo De Acción
Tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate acts as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. This binding is reversible and can be modulated by changing the concentration of the inhibitor. The binding of this compound to the enzyme is thought to be mediated by hydrogen bonds and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of nerve impulses. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate is a useful tool for studying enzymatic and biochemical processes in the laboratory. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and has a low toxicity. However, it is important to note that this compound is not very soluble in water and may not be suitable for some types of experiments.
Direcciones Futuras
The potential future directions for tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate research include further studies of its mechanism of action, its effects on other enzymes and biochemical processes, and its potential therapeutic applications. In addition, further research could be conducted to investigate the effect of this compound on drug metabolism and its potential as a drug delivery system. Finally, further studies could be conducted to investigate the potential of this compound as a tool for studying enzyme kinetics and enzyme inhibition.
Métodos De Síntesis
Tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate can be synthesized in a two-step reaction. First, a tert-butyl ester is formed by reacting tert-butyl chloride with 3-aminomethyloxetan-3-ol. Then, the ester is reacted with cyclopropylcarbonyl chloride to form this compound. This reaction is illustrated in Figure 1.
Figure 1: Synthesis of this compound
Propiedades
IUPAC Name |
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14(9-4-5-9)12(6-13)7-16-8-12/h9H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIBCQOHPNSYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2(COC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610859.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)



![tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B6610891.png)

![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)



